N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride
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Overview
Description
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is a complex organic compound known for its unique chemical structure and reactivity. This compound features a phthalimide moiety linked to an ethyl chain, which is further connected to a methylsulfamoyl chloride group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-methylsulfamoyl chloride in the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Amines and Alcohols: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function[4][4]. This reactivity is exploited in various chemical and biological applications to study and manipulate molecular pathways[4][4].
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-N-methylsulfamoyl chloride: Similar structure but with a chloroethyl group instead of the phthalimide moiety.
N-(2-hydroxyethyl)-N-methylsulfamoyl chloride: Contains a hydroxyethyl group, offering different reactivity and applications.
N-(2-aminoethyl)-N-methylsulfamoyl chloride: Features an aminoethyl group, used in different synthetic pathways.
Uniqueness
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is unique due to the presence of the phthalimide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions .
Properties
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-13(19(12,17)18)6-7-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMYXLJCRSQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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